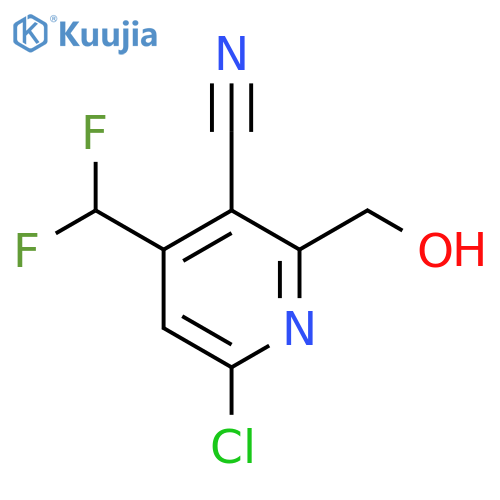

Cas no 1805970-63-1 (6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol)

1805970-63-1 structure

商品名:6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol

CAS番号:1805970-63-1

MF:C8H5ClF2N2O

メガワット:218.587907552719

CID:4865597

6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol

-

- インチ: 1S/C8H5ClF2N2O/c9-7-1-4(8(10)11)5(2-12)6(3-14)13-7/h1,8,14H,3H2

- InChIKey: IVJGGRKZDYDCDA-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C(F)F)=C(C#N)C(CO)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 243

- トポロジー分子極性表面積: 56.9

- 疎水性パラメータ計算基準値(XlogP): 1.3

6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029054786-1g |

6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol |

1805970-63-1 | 97% | 1g |

$1,460.20 | 2022-04-01 |

6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

1805970-63-1 (6-Chloro-3-cyano-4-(difluoromethyl)pyridine-2-methanol) 関連製品

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量